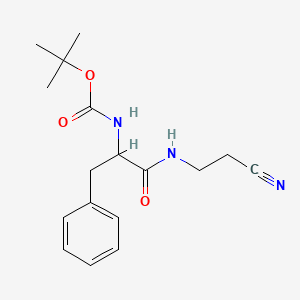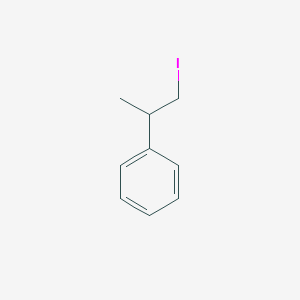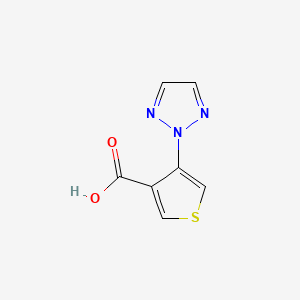
4-Nitro-1-oxido-2-(piperidin-1-ylmethyl)quinolin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-2-(1-piperidylmethyl)-2H-quinoline 1-oxide is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The addition of a nitro group at the fourth position and a piperidylmethyl group at the second position, along with an oxide group at the first position, makes this compound unique. It is of interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-(1-piperidylmethyl)-2H-quinoline 1-oxide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, where the quinoline core is treated with a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Piperidylmethyl Group: The piperidylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the nitroquinoline with piperidine in the presence of a suitable base such as sodium hydride.
Oxidation to Form the 1-Oxide: The final step involves the oxidation of the quinoline nitrogen to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of 4-nitro-2-(1-piperidylmethyl)-2H-quinoline 1-oxide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-nitro-2-(1-piperidylmethyl)-2H-quinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various nucleophiles.
Major Products Formed
Reduction: 4-amino-2-(1-piperidylmethyl)-2H-quinoline 1-oxide.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-nitro-2-(1-piperidylmethyl)-2H-quinoline 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-nitro-2-(1-piperidylmethyl)-2H-quinoline 1-oxide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The piperidylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitroquinoline 1-oxide: Lacks the piperidylmethyl group, making it less lipophilic.
2-(1-piperidylmethyl)-2H-quinoline 1-oxide: Lacks the nitro group, reducing its reactivity.
Uniqueness
4-nitro-2-(1-piperidylmethyl)-2H-quinoline 1-oxide is unique due to the combination of the nitro group, piperidylmethyl group, and quinoline core. This combination enhances its biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93898-54-5 |
|---|---|
Formule moléculaire |
C15H17N3O3 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
4-nitro-1-oxido-2-(piperidin-1-ylmethyl)quinolin-1-ium |
InChI |
InChI=1S/C15H17N3O3/c19-17-12(11-16-8-4-1-5-9-16)10-15(18(20)21)13-6-2-3-7-14(13)17/h2-3,6-7,10H,1,4-5,8-9,11H2 |
Clé InChI |
LUCCEAFMRRIQME-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=[N+](C3=CC=CC=C3C(=C2)[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)

![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)


![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)





![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)

![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)
